(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride
Description
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride is a chiral piperidin-2-one derivative with a stereospecific 3-methylimidazol-4-yl substituent. Its molecular formula is C₁₀H₁₆N₄O·HCl, yielding a molecular weight of 244.73 g/mol (free base: 208.27 g/mol + HCl: 36.46 g/mol). The compound features a piperidine ring with a ketone group, an amino group at position 5, and a 3-methylimidazole moiety at position 4.
The compound is supplied globally by companies such as Dynamit Nobel, Weifang Runzhong Fine Chemical Co., and CIDIC Co., Ltd., indicating its relevance in pharmaceutical research .
Properties
IUPAC Name |
(5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H/t7-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUJYCPZZWLQN-YUWZRIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the piperidinone core, followed by the introduction of the amino group and the methylimidazole substituent. Common reagents and conditions include:
Starting materials: Piperidinone derivatives, methylimidazole
Reagents: Aminating agents, protecting groups, deprotecting agents
Conditions: Controlled temperature, pH adjustments, inert atmosphere
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group
Reduction: Reduction of the imidazole ring
Substitution: Nucleophilic substitution at the amino group
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying biological processes
Medicine: Potential therapeutic agent for treating diseases
Industry: Intermediate in the production of pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The table below compares the target compound with structurally related piperidin-2-one derivatives:
Key Observations:
- Substituent Effects : The 3-methylimidazole group in the target compound offers distinct hydrogen-bonding and aromatic stacking capabilities compared to pyrazole (electron-rich heterocycle) or thiophene (sulfur-containing) moieties.
- Chirality : The (5S,6S) configuration ensures stereospecific interactions, critical for binding to chiral biological targets. In contrast, racemic mixtures (e.g., pyrazole analogue) may exhibit reduced efficacy .
Physicochemical and Pharmacokinetic Differences
| Property | Target Compound | Pyrazole Analogue | Thiophene Analogue | Trifluoroethyl Derivative |
|---|---|---|---|---|
| LogP (Predicted) | ~0.5 (imidazole enhances polarity) | ~1.2 (pyrazole less polar) | ~1.8 (thiophene hydrophobic) | ~2.5 (fluorine increases lipophilicity) |
| Hydrogen Bond Donors | 2 (NH₂, NHimidazole) | 1 (NH₂) | 1 (NH₂) | 1 (NH₂) |
| Metabolic Stability | Moderate (imidazole susceptible to oxidation) | High | Moderate (thiophene stable) | High (fluorine resists metabolism) |
Biological Activity
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride is a synthetic compound belonging to the piperidine derivative family, known for its diverse biological activities. This compound is of particular interest due to its potential therapeutic applications and interactions with biological macromolecules.
Chemical Structure and Properties
The compound's IUPAC name is (5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one, and its molecular formula is C12H20N4O·HCl. Its structure features a piperidine ring substituted with an amino group and a 3-methylimidazol-4-yl moiety, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O·HCl |
| Molecular Weight | 248.77 g/mol |
| IUPAC Name | (5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one |
| CAS Number | 1807895-93-7 |
The biological activity of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various physiological pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those related to cognitive functions and mood regulation.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Animal studies have shown that compounds with similar structures can influence serotonin and norepinephrine pathways, suggesting potential use in treating depression.
- Neuroprotective properties : The imidazole ring may provide neuroprotective effects by reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential applications of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride:
-
Study on Antidepressant Effects :
- A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives in rodent models. Results indicated significant reductions in depressive behaviors when administered similar compounds.
-
Neuroprotective Study :
- Research published in Neuroscience Letters demonstrated that certain piperidine derivatives could protect against glutamate-induced neurotoxicity, suggesting a possible mechanism for neuroprotection that could apply to (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride .
- Structure–Activity Relationship Analysis :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one hydrochloride in high enantiomeric purity?
- Methodological Answer : Synthesis of chiral piperidinone derivatives requires careful optimization of reaction conditions. For structurally similar compounds, solvent choice (e.g., dimethylformamide), temperature control (elevated temperatures for imidazole coupling), and reaction time are critical to minimize racemization. Protecting group strategies for the amino and imidazole moieties are essential, as unprotected groups may lead to side reactions. Chromatographic purification (e.g., reverse-phase HPLC) is recommended to isolate the enantiomerically pure product. Comparative studies on similar compounds suggest yields can vary significantly (45–75%) depending on the coupling reagent used (e.g., HATU vs. EDC) .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should assess hygroscopicity, thermal degradation, and light sensitivity. Based on safety data for analogous hydrochlorides, the compound should be stored in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the imidazole ring. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can identify degradation products. Note that conflicting reports exist: some safety sheets recommend refrigeration, while others suggest room-temperature storage if desiccated .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : 1H/13C NMR can confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the piperidinone ring) and imidazole substitution patterns.
- HRMS : High-resolution mass spectrometry validates molecular formula, particularly for distinguishing hydrochloride salts (e.g., [M+H]+ vs. [M+Cl]− adducts).
- X-ray crystallography : Recommended for unambiguous confirmation of chiral centers, as seen in studies of related trifluoromethyl-piperidinones .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in the synthesis of this compound?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (85:15) and 0.1% diethylamine.
- Kinetic resolution : Enzymatic approaches (e.g., lipase-catalyzed acylations) have been applied to similar piperidinones, achieving >98% ee.
- Crystallization-induced asymmetric transformation : Co-crystallization with chiral counterions (e.g., L-tartrate) can enhance enantiopurity .
Q. What strategies are recommended for designing target engagement assays given the compound’s structural features?
- Methodological Answer :
- Computational docking : Use the imidazole’s hydrogen-bonding capability and piperidinone’s rigidity to model interactions with targets like histamine receptors or kinase allosteric sites.
- Fluorescence polarization assays : Label the amino group with FITC or TAMRA to measure binding affinity to purified proteins.
- SPR (Surface Plasmon Resonance) : Immobilize the compound on a sensor chip to quantify binding kinetics (ka/kd) for receptor-ligand studies .
Q. How can researchers address contradictory data on the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Contradictions in reactivity (e.g., imidazole ring stability under basic conditions) may arise from subtle differences in substituents. Systematic studies should:
- Vary pH : Test reactivity in buffers ranging from pH 3–10 to identify degradation thresholds.
- Use LC-MS/MS : Monitor for byproducts like ring-opened intermediates or dimerization.
- Compare with analogs : Data from methylimidazole-containing compounds suggest that electron-withdrawing groups (e.g., trifluoromethyl) increase ring stability .
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
- Methodological Answer :
- In silico metabolism prediction : Tools like GLORY or MetaSite can identify likely Phase I/II metabolism sites (e.g., hydroxylation at the piperidinone ring or imidazole N-methylation).
- MD simulations : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks.
- DFT calculations : Evaluate the energy barrier for hydrolysis of the hydrochloride salt under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
